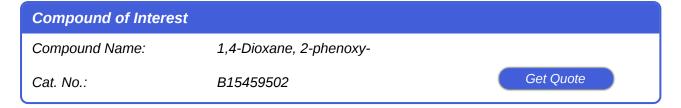


Technical Guide: 1,4-Dioxane, 2-phenoxy- (CAS Number: 7793-12-6)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxane, 2-phenoxy-, with the Chemical Abstracts Service (CAS) number 7793-12-6, is a substituted heterocyclic ether. This technical guide provides a comprehensive overview of its chemical identity, proposed synthesis, and potential biological relevance, collating available data and employing established chemical principles to offer insights for research and development. Due to the limited publicly available data for this specific compound, this guide also draws on information from the parent compound, 1,4-dioxane, and related phenoxy derivatives to provide a predictive assessment of its properties and potential applications.

Chemical and Physical Data

Quantitative data for **1,4-Dioxane, 2-phenoxy-** is not readily available in the literature. Therefore, a table of the well-characterized properties of the parent compound, **1,4-dioxane**, is provided for reference, alongside a table of predicted properties for the title compound.

Table 1: Physical and Chemical Properties of 1,4-Dioxane (CAS: 123-91-1)



Property	Value	Reference
Molecular Formula	C4H8O2	[1]
Molecular Weight	88.11 g/mol	[2]
Boiling Point	101.1 °C	[2]
Melting Point	11.8 °C	[2]
Density	1.0329 g/cm³ at 25 °C	[2]
Solubility in Water	Miscible	[1]
Vapor Pressure	38.1 mmHg at 25 °C	[2]
Log P (Octanol/Water)	-0.27	[2]

Table 2: Predicted Physicochemical Properties of 1,4-Dioxane, 2-phenoxy-

Property	Predicted Value
Molecular Formula	C10H12O3
Molecular Weight	180.20 g/mol
Boiling Point	~250-270 °C
Log P (Octanol/Water)	~1.5-2.0
Water Solubility	Low

Note: Predicted values are estimates based on the structure and should be confirmed by experimental data.

Experimental Protocols

As specific experimental protocols for the synthesis of **1,4-Dioxane, 2-phenoxy-** are not detailed in readily accessible literature, a plausible synthetic route based on the well-established Williamson ether synthesis is proposed.[3][4][5]



Proposed Synthesis of 1,4-Dioxane, 2-phenoxy- via Williamson Ether Synthesis

This method involves the reaction of a halo-substituted 1,4-dioxane with sodium phenoxide.

Materials:

- 2-Chloro-1,4-dioxane (or 2-Bromo-1,4-dioxane)
- Phenol
- Sodium hydride (NaH) or other suitable base (e.g., sodium hydroxide)
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
- Deionized water
- Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
- Silica gel for column chromatography

Procedure:

- Preparation of Sodium Phenoxide: In a flame-dried, three-necked round-bottom flask
 equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a
 stoichiometric amount of phenol to a suspension of sodium hydride in anhydrous THF under
 a nitrogen atmosphere. The reaction is stirred at room temperature until the evolution of
 hydrogen gas ceases, indicating the complete formation of sodium phenoxide.
- Nucleophilic Substitution: To the freshly prepared sodium phenoxide solution, add a stoichiometric equivalent of 2-chloro-1,4-dioxane dropwise at room temperature.
- Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

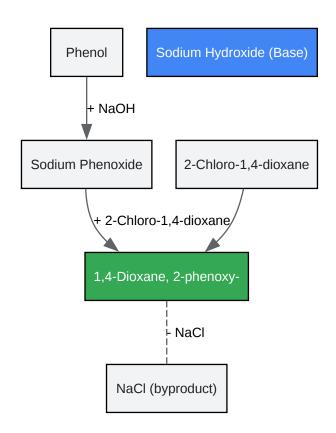


- Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted several times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 1,4-Dioxane,
 2-phenoxy-.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations Synthesis Workflow

The following diagram illustrates the proposed Williamson ether synthesis for **1,4-Dioxane, 2-phenoxy-**.



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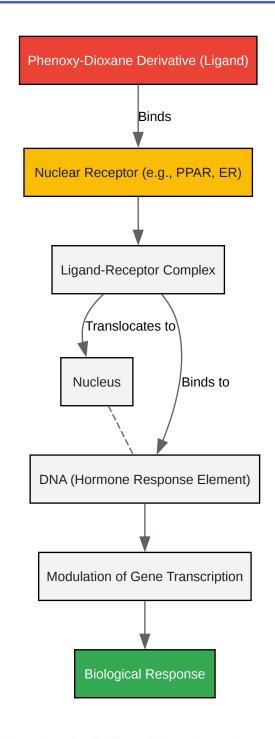


Caption: Proposed synthesis of **1,4-Dioxane, 2-phenoxy-**.

Potential Biological Signaling Pathway

While the specific biological activity of **1,4-Dioxane, 2-phenoxy-** is not documented, many compounds containing a phenoxy moiety exhibit biological activity. For instance, some phenoxy derivatives act as ligands for nuclear receptors. The following diagram illustrates a generalized signaling pathway for a nuclear receptor, which could be a potential area of investigation for this compound.





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Caption: Generalized nuclear receptor signaling pathway.

Potential Applications and Toxicology

The applications of **1,4-Dioxane, 2-phenoxy-** are not yet established. However, based on its structure, it could be investigated as a building block in medicinal chemistry. For instance,



some derivatives of 1,4-dioxane have been explored for their potential in treating central nervous system disorders.[6]

The toxicological profile of **1,4-Dioxane**, **2-phenoxy-** has not been determined. The parent compound, **1,4-dioxane**, is classified as a probable human carcinogen and can cause irritation to the eyes and respiratory tract.[1][7] Chronic exposure may affect the liver and kidneys.[7] Given these concerns, any handling of **1,4-Dioxane**, **2-phenoxy-** should be conducted with appropriate personal protective equipment in a well-ventilated laboratory setting. Further toxicological studies would be necessary to ascertain the specific health and safety profile of this derivative.

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